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Compound of Interest

Compound Name: Ozanimod

Cat. No.: B609803 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the common adverse effects of ozanimod
observed in animal studies. The following troubleshooting guides, FAQs, and data summaries

are designed to address specific issues and questions that may arise during non-clinical

research.

Frequently Asked Questions (FAQs)
Q1: What are the most consistent adverse effects of ozanimod seen across different animal

species?

A1: The most consistently observed adverse effect across all tested non-clinical species (rats,

monkeys, rabbits, and mice) is a reversible leukopenia, characterized by a reduction in

circulating lymphocytes.[1] This is a pharmacologically expected effect stemming from

ozanimod's mechanism of action as a sphingosine-1-phosphate (S1P) receptor agonist, which

inhibits the egress of lymphocytes from lymphoid organs.[1][2] Other key findings include

effects on the spleen, thymus, and lungs in rats and monkeys.[1]

Q2: Were any cardiovascular effects noted in animal safety studies?

A2: Yes, a dedicated cardiovascular safety pharmacology study was conducted in telemetered

cynomolgus monkeys.[1] Following a single oral dose, a transient decrease in diastolic blood

pressure (around 20% relative to pre-test values) was observed at 30 minutes post-dose, which

normalized within 2-3 hours.[1] A decrease in heart rate was also noted.[1]
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Q3: What is the reproductive and developmental toxicity profile of ozanimod in animals?

A3: Animal studies have indicated potential risks for embryofetal development. In rats and

rabbits, oral administration during organogenesis led to increased embryofetal mortality, fetal

malformations (e.g., malformed blood vessels in rabbits), and skeletal variations at higher

doses.[3] A study in rats examining pre- and postnatal development found persistent body

weight reductions and long-term effects on reproductive and neurobehavioral functions in

offspring at the highest doses tested.[3] However, ozanimod did not show adverse effects on

fertility in male or female rats.[1]

Q4: Has ozanimod shown any carcinogenic potential in animal studies?

A4: The carcinogenicity of ozanimod has been evaluated in two key studies. A 6-month study

in transgenic mice resulted in an increased combined incidence of hemangioma and

hemangiosarcoma.[1] However, a two-year carcinogenicity study in rats did not find any drug-

related neoplasia.[1]

Q5: What are the primary target organs for ozanimod toxicity identified in animal studies?

A5: In general toxicology studies, the primary target organs identified for ozanimod in both rats

and monkeys were lymphoid organs, specifically the spleen and thymus, which is consistent

with the drug's immunomodulatory mechanism.[1] The lungs were also identified as a target

organ in these species.[1]

Troubleshooting Guide
Issue: We are observing a significant drop in lymphocyte counts in our rodent model, even at

low doses. Is this an expected finding?

Guidance: Yes, this is a consistent and expected pharmacological effect of ozanimod. A

reversible leukopenia was observed in all animal species tested, and a No-Observed-Effect

Level (NOEL) for this finding was not established as it was present even at the lowest doses

tested (e.g., 0.2 mg/kg in rats and 0.1 mg/kg in monkeys).[1] This effect is directly related to

S1P receptor agonism, which sequesters lymphocytes in lymph nodes.[1] Your focus should be

on monitoring the magnitude and reversibility of this effect upon cessation of dosing.
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Issue: Our study in monkeys is showing transient hypotension shortly after dosing. How does

this compare to formal safety studies?

Guidance: This observation is consistent with the findings from the formal cardiovascular safety

study in cynomolgus monkeys. In that study, a transient 20% decrease in diastolic blood

pressure was seen 30 minutes after dosing, with normalization occurring within 2-3 hours.[1] It

is crucial to monitor hemodynamic parameters, especially during the initial hours following

administration, to characterize this transient effect in your specific experimental context.

Issue: We are planning a developmental toxicity study. What specific endpoints should we be

most concerned about based on previous animal data?

Guidance: Based on studies in rats and rabbits, key endpoints of concern include embryofetal

mortality, detailed fetal morphological examinations with a focus on the cardiovascular system

(e.g., major blood vessels), and thorough skeletal evaluation for malformations and variations

(e.g., delayed ossification).[3] For postnatal studies, long-term monitoring of offspring is

warranted for body weight, reproductive cycle (e.g., estrus cycle), and neurobehavioral

functions like motor activity.[3]

Data Presentation: Summary of Adverse Findings
Table 1: General Toxicology Findings in Rat and Monkey

Species Study Duration
Key Target
Organs

Pharmacologic
al Effects

No-Observed-
Adverse-Effect
Level (NOAEL)

Rat Up to 26 weeks
Spleen, Thymus,

Lung

Reversible

leukopenia

(lymphocyte

reduction)

Not specified in

available

documents

Cynomolgus

Monkey
Up to 39 weeks

Spleen, Thymus,

Lung

Reversible

leukopenia

(lymphocyte

reduction)

0.1 mg/kg/day (in

39-week study)

[1]
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Table 2: Cardiovascular Safety Findings in Cynomolgus
Monkey

Parameter
Dose Levels
(Single Oral Dose)

Observation Time Course

Diastolic Blood

Pressure
3 and 30 mg/kg

Decreased by ~20%

relative to pre-test

values

Occurred at 30

minutes post-dose,

normalized by 2-3

hours[1]

Heart Rate 0.15, 3, and 30 mg/kg

Heart rate was

affected (details on

magnitude not

specified in

documents)

Monitored for up to 24

hours post-dose[1]

Table 3: Embryofetal Development Toxicity Findings
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Species Dosing Period

Adverse
Findings at
Mid-to-High
Doses

Maternal
Toxicity

NOAEL for
Embryofetal
Development

Rat Organogenesis

Increased

embryofetal

mortality, fetal

malformations,

skeletal

variations

(abnormal/delaye

d ossification),

reduced fetal

body weight[3]

Not observed[3] 1 mg/kg/day[3]

Rabbit Organogenesis

Increased

embryofetal

mortality, fetal

malformations

(malformed

blood vessels),

skeletal

variations[3]

Not observed[3] 0.2 mg/kg/day[3]

Experimental Protocols
Cardiovascular Safety Pharmacology Study in Cynomolgus Monkeys[1]

Objective: To assess the effects of a single oral dose of ozanimod on electrocardiogram

(ECG) and hemodynamic parameters.

Animal Model: Telemetered cynomolgus monkeys.

Dose Groups: 0 (vehicle), 0.15, 3, and 30 mg/kg.

Route of Administration: Oral gavage.
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Monitoring: Continuous monitoring of ECG and hemodynamic parameters (including diastolic

blood pressure and heart rate) for up to 24 hours post-dosing.

Embryofetal Development Study in Rabbits[3]

Objective: To evaluate the potential adverse effects of ozanimod on embryofetal

development when administered during organogenesis.

Animal Model: Pregnant New Zealand White rabbits.

Dose Groups: 0 (vehicle), 0.2, 0.6, or 2.0 mg/kg/day.

Route of Administration: Oral gavage.

Dosing Period: Administered daily during the period of organogenesis.

Key Endpoints: Maternal toxicity, number of viable fetuses, embryofetal mortality, fetal body

weight, and detailed external, visceral, and skeletal examinations of fetuses for

malformations and variations.

Visualizations
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Ozanimod Mechanism of Action & Adverse Effect
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Caption: Ozanimod's mechanism leading to the common adverse effect of leukopenia.
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General Workflow for a Non-Clinical Toxicity Study
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Caption: A typical workflow for conducting non-clinical toxicology experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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